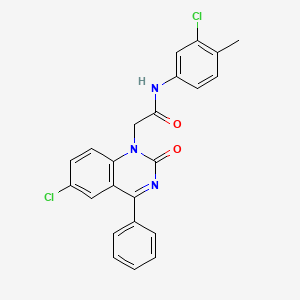![molecular formula C14H12N2O2S B2444467 6-エチル-2-(3-ヒドロキシフェニル)-3H,4H-チエノ[2,3-d]ピリミジン-4-オン CAS No. 1240814-68-9](/img/new.no-structure.jpg)
6-エチル-2-(3-ヒドロキシフェニル)-3H,4H-チエノ[2,3-d]ピリミジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring. The compound also features an ethyl group at the 6-position and a hydroxyphenyl group at the 2-position. These structural features contribute to its unique chemical and biological properties.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
作用機序
Target of Action
Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been shown to exhibit a wide range of biological activities . They have been used on several therapeutic targets .
Mode of Action
It’s worth noting that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds of the pyridopyrimidine class have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Pharmacokinetics
The compound’s lipophilicity could potentially influence its bioavailability .
Result of Action
Pyridopyrimidine derivatives have been associated with a wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the condensation of 2-aminothiophene with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent to form the thienopyrimidine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of reagents and reaction conditions may also be tailored to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl group or the hydroxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of catalysts like Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized thienopyrimidine derivatives.
類似化合物との比較
6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Thienopyrimidines: Compounds with similar thienopyrimidine cores but different substituents.
Pyrimidines: Compounds with a pyrimidine core but without the thiophene ring.
Thiophenes: Compounds with a thiophene core but without the pyrimidine ring.
The uniqueness of 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
特性
CAS番号 |
1240814-68-9 |
|---|---|
分子式 |
C14H12N2O2S |
分子量 |
272.32 |
IUPAC名 |
6-ethyl-2-(3-hydroxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2O2S/c1-2-10-7-11-13(18)15-12(16-14(11)19-10)8-4-3-5-9(17)6-8/h3-7,17H,2H2,1H3,(H,15,16,18) |
InChIキー |
OHGWGURNOMQOMQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)C3=CC(=CC=C3)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


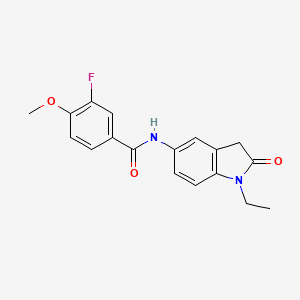

![6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2444389.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444390.png)
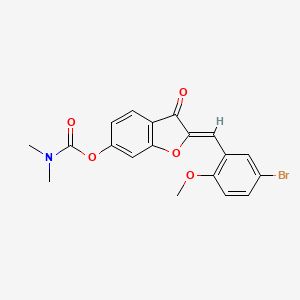
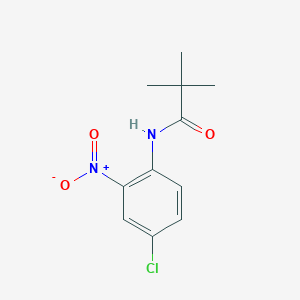
![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2444395.png)
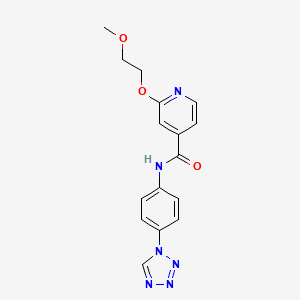
![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2444400.png)
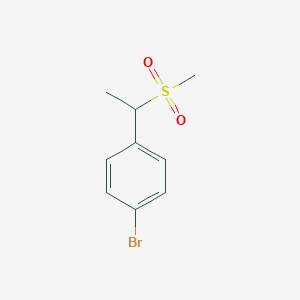
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2444402.png)
![5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2444403.png)
![5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2444404.png)
